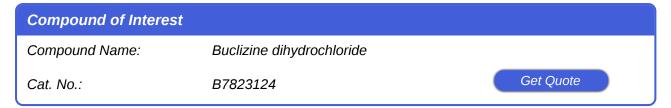


Application Notes and Protocols for the Quantification of Buclizine Dihydrochloride

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of validated analytical methods for the quantitative determination of **buclizine dihydrochloride** in bulk drug and pharmaceutical formulations. The protocols detailed below are based on established High-Performance Liquid Chromatography (HPLC), UV-Visible Spectrophotometry, and High-Performance Thin-Layer Chromatography (HPTLC) techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the precise quantification of **buclizine dihydrochloride**. Several stability-indicating HPLC methods have been developed, ensuring that the drug can be accurately measured in the presence of its degradation products.

Quantitative Data Summary



Parameter	Method 1[1]	Method 2[2][3] [4]	Method 3[5]	Method 4[6][7]
Column	Waters Bondapak C18 (300 x 3.9 mm, 10 μm)	C18	Grace Alpha C18 (250 x 4.6 mm, 5 μm)	Nucleosil C18 (25 cm x 0.46 cm, 10 μm)
Mobile Phase	Acetonitrile:Wate r (85:15) with 0.5% triethanolamine, pH 6.6	Methanol:Water (80:20 v/v), pH 2.6	Triethylamine- phosphoric acid buffer (pH 3.0):Acetonitrile (20:80 v/v)	Acetonitrile:Wate r (1:1), pH 2.6
Flow Rate	2.0 mL/min	1.0 mL/min	-	2.0 mL/min
Detection Wavelength	260 nm	230 nm	230 nm	230 nm
Linearity Range	80-320 μg/mL	-	10-150 μg/mL	0.025-10 μg/mL (in human serum)
Correlation Coefficient (r)	0.9999	-	-	0.9999
Accuracy (Recovery)	99.8 ± 0.25%	96.9 - 104.5%[8]	100.76 - 100.92%[5]	98.07 - 100.34%
Precision (RSD)	0.25%	< 2%[2]	0.35%[5]	-

Experimental Protocol: Stability-Indicating HPLC Method (Based on Method 2)

This protocol describes a validated stability-indicating HPLC method for the determination of buclizine hydrochloride in tablets and oral suspensions.[2][8]

1. Instrumentation:

High-Performance Liquid Chromatograph with a UV detector



- C18 analytical column
- Data acquisition and processing software
- 2. Reagents and Materials:
- Methanol (HPLC grade)
- Water (HPLC grade)
- Phosphoric acid
- Buclizine dihydrochloride reference standard
- Pharmaceutical formulations (tablets or oral suspension)
- 3. Chromatographic Conditions:
- Mobile Phase: Methanol:Water (80:20 v/v), with the pH adjusted to 2.6 using phosphoric acid.
- Flow Rate: 1.0 mL/min.
- · Column Temperature: Ambient.
- Detection Wavelength: 230 nm.
- Injection Volume: 20 μL.
- 4. Standard Solution Preparation:
- Prepare a stock solution of buclizine dihydrochloride reference standard in the mobile phase.
- Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range.
- 5. Sample Preparation:

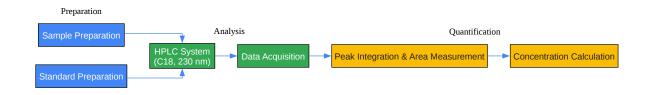


- Tablets: Weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to a known amount of **buclizine dihydrochloride**, dissolve it in the mobile phase, sonicate for 15 minutes, and dilute to a known volume. Filter the solution through a 0.45 µm membrane filter.
- Oral Suspension: Accurately measure a volume of the oral suspension, dissolve it in the mobile phase, and dilute to a known volume. Filter the solution through a 0.45 μm membrane filter.
- 6. System Suitability:
- Inject the standard solution multiple times and evaluate system suitability parameters such as theoretical plates, tailing factor, and reproducibility of peak area and retention time. The relative standard deviation (RSD) for peak area should be less than 2%.[2]
- 7. Analysis:
- Inject the standard and sample solutions into the chromatograph.
- Record the chromatograms and measure the peak areas.
- Quantify the amount of buclizine dihydrochloride in the sample by comparing its peak area with that of the standard.
- 8. Forced Degradation Studies (for stability-indicating assessment):
- To confirm the stability-indicating nature of the method, subject a solution of buclizine dihydrochloride to forced degradation under acidic, basic, oxidative, and photolytic conditions.[2][5]
 - Acid Hydrolysis: Reflux in 0.1 M HCl.[1]
 - Base Hydrolysis: Treat with 0.025 N NaOH.[5]
 - Oxidation: Treat with 30% hydrogen peroxide.[5]
 - Thermal Degradation: Heat the solid drug at 60°C.[5]



 Analyze the stressed samples using the developed HPLC method to ensure that the degradation product peaks are well-resolved from the main buclizine peak.

Workflow Diagram



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Caption: HPLC analysis workflow for buclizine dihydrochloride.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry offers a simpler and more rapid method for the quantification of **buclizine dihydrochloride**, suitable for routine quality control analysis.

Quantitative Data Summary

Parameter	Method 1[9][10]	Method 2[11]	Method 3[12]
Solvent/Medium	-	Phosphate buffer (pH 7.4)	Chloroform
Wavelength (λmax)	218-226 nm	230 nm	272 nm (for complex)
Linearity Range	-	1-6 μg/mL	-
Correlation Coefficient (r)	-	-	-
Mean %RSD	0.6231%	-	-



Experimental Protocol: UV Spectrophotometric Method (Based on Method 2)

This protocol describes a direct UV spectrophotometric method for the estimation of **buclizine dihydrochloride**.[11]

- 1. Instrumentation:
- UV-Visible Spectrophotometer with matched quartz cuvettes (1 cm path length).
- 2. Reagents and Materials:
- Phosphate buffer (pH 7.4)
- Tween 80
- Buclizine dihydrochloride reference standard
- Pharmaceutical formulations
- 3. Standard Solution Preparation:
- Accurately weigh 10 mg of buclizine dihydrochloride reference standard and dissolve it in 100 mL of phosphate buffer (pH 7.4) containing 1% Tween 80. Sonicate the mixture for 5 hours to ensure complete dissolution. This will be the stock solution.
- From the stock solution, prepare a series of working standard solutions with concentrations ranging from 1 to 6 μg/mL by diluting with phosphate buffer (pH 7.4).
- 4. Sample Preparation:
- Prepare the sample solution in the same manner as the standard stock solution, ensuring the final concentration falls within the linear range of the method.
- 5. Analysis:
- Measure the absorbance of the standard and sample solutions at 230 nm against the phosphate buffer (pH 7.4) as a blank.

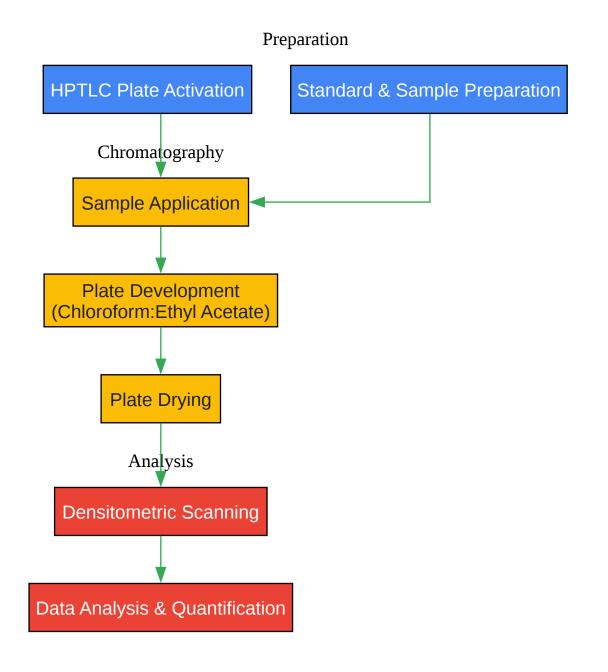


- Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations.
- Determine the concentration of **buclizine dihydrochloride** in the sample solution from the calibration curve.

Workflow Diagram









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